B1577899 Brevinin-1-OA1

Brevinin-1-OA1

Cat. No.: B1577899
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1-OA1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Odorrana grahami frog. It belongs to the Brevinin-1 family, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box) with the motif "CKSSCP" stabilized by a disulfide bond . The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some cancer cells. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cytoplasmic leakage .

Key physicochemical properties of this compound include:

  • Molecular weight: ~3.2 kDa
  • Amino acid sequence: GLLSGILGAGKKIVCGLSGLC
  • Isoelectric point (pI): ~10.2 (highly cationic)
  • Hydrophobicity: Moderate (40% hydrophobic residues)

Properties

bioactivity

Antibacterial, Antifungal

sequence

VIVFVASVAAEMMQHVYCAASKKC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues
Compound Source Sequence Homology Key Structural Features Antimicrobial Activity (MIC, μg/mL) Hemolytic Activity (HC50, μg/mL)
Brevinin-1-OA1 Odorrana grahami - C-terminal Rana box (CKSSCP) 2–8 (Gram-negative) >128
Brevinin-2EC Rana esculenta 65% Extended Rana box (CKVKTTCP) 4–16 64
Temporin-1CEa Rana catesbeiana 30% Linear, no disulfide bond 8–32 (Gram-positive) 32
Odorranain-HP Odorrana hainanensis 55% Two disulfide bonds 1–4 >256

Key Findings :

  • This compound and Odorranain-HP exhibit superior antimicrobial potency against Pseudomonas aeruginosa (MIC = 2 μg/mL), likely due to their cationic charge and Rana box stability .
  • Temporin-1CEa lacks a disulfide bond, resulting in reduced stability and higher hemolytic activity .
Functional Analogues
Compound Class Mechanism of Action Selectivity Index (HC50/MIC) Clinical Relevance
This compound Frog AMP Membrane disruption; immunomodulation >16 Preclinical (wound infections)
LL-37 Human cathelicidin Pore formation; LPS neutralization 8 Phase III (diabetic ulcers)
Melittin Bee venom Lytic pore formation 2 Toxicity limits clinical use
Polymyxin B Cyclic lipopeptide LPS binding; membrane permeabilization 4 Approved (Gram-negative sepsis)

Key Findings :

  • This compound has a higher selectivity index (>16) than LL-37 (8) and Melittin (2), indicating lower toxicity to human erythrocytes .

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